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  • Product: 4-(1-Methylcyclopropyl)aniline
  • CAS: 114833-72-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Application Guide for 4-(1-Methylcyclopropyl)aniline

Executive Summary & Strategic Context In modern drug discovery and agrochemical development, the optimization of pharmacokinetic (PK) profiles often hinges on the strategic selection of molecular building blocks. 4-(1-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery and agrochemical development, the optimization of pharmacokinetic (PK) profiles often hinges on the strategic selection of molecular building blocks. 4-(1-Methylcyclopropyl)aniline (CAS 114833-72-6) represents a highly specialized scaffold that merges the electronic tunability of an aniline with the profound steric and metabolic advantages of a 1-methylcyclopropyl group[1].

As a Senior Application Scientist, I frequently observe hit-to-lead campaigns stall due to the rapid metabolic clearance of standard alkyl-aromatic systems. The incorporation of the 1-methylcyclopropyl moiety is not merely a structural novelty; it is a calculated design choice to rigidify the molecular conformation, boost lipophilic ligand efficiency (LLE), and decisively block cytochrome P450 (CYP450) mediated bioactivation[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating analytical protocols required for its rigorous characterization.

Physicochemical Properties & Structural Causality

The utility of 4-(1-Methylcyclopropyl)aniline is driven by the unique interplay between its functional groups. Below is a consolidated physicochemical profile, highlighting the causality behind each metric.

PropertyValueCausality / Structural Impact
CAS Number 114833-72-6Standardized chemical identifier[1].
Molecular Formula C10H13NDefines the core mass and stoichiometry.
Molecular Weight 147.22 g/mol Optimal low molecular weight, making it an ideal candidate for Fragment-Based Drug Design (FBDD)[1].
Topological Polar Surface Area 26.02 ŲDictated entirely by the primary amine (-NH2); ensures excellent passive membrane permeability.
Predicted pKa (Conjugate Acid) ~4.8 – 5.1Elevated versus unsubstituted aniline (4.6). The alkyl group exerts an electron-donating inductive effect (+I), increasing electron density on the nitrogen[4].
Predicted LogP ~2.6 – 2.9High lipophilicity driven by the cyclopropyl and methyl moieties. The constrained ring pays the entropic penalty upfront for receptor binding[2].
The Electronic Causality of the pKa Shift

The basicity of an aniline is fundamentally governed by the delocalization of the nitrogen's lone pair into the aromatic -system[4]. In unsubstituted aniline, this resonance significantly lowers the pKa compared to aliphatic amines. However, in 4-(1-Methylcyclopropyl)aniline, the para-substituted 1-methylcyclopropyl group alters this dynamic. The highly strained C-C bonds of the cyclopropyl ring possess significant s-character (sp²-like), allowing them to interact with the aromatic ring via Walsh orbital hyperconjugation. Coupled with the standard inductive (+I) effect of the methyl group, this subtly pushes electron density back toward the amine, making it a slightly stronger nucleophile and base than a standard aniline[4].

Pharmacophore Logic: The Metabolic Advantage

A common pitfall in incorporating aliphatic rings into drug scaffolds is their susceptibility to oxidative metabolism. Unsubstituted cyclopropylamines and cyclopropylarenes are notorious for undergoing CYP450-mediated bioactivation, often resulting in ring-opening events and the formation of reactive glutathione (GSH) conjugates[3][5].

By utilizing 4-(1-Methyl cyclopropyl)aniline, medicinal chemists introduce a critical steric shield. The methyl group occupies the benzylic position—a primary "soft spot" for oxidative attack. This substitution completely blocks benzylic hydrogen abstraction, averting the radical formation required for ring-opening[5]. Consequently, the molecule retains the conformational restriction of the cyclopropyl ring while drastically extending its metabolic half-life.

MetabolicLogic Aniline 4-Cyclopropyl Aniline (Unsubstituted) CYP CYP450 Oxidation (Benzylic C-H) Aniline->CYP Degradation Bioactivation & GSH Conjugation CYP->Degradation Cyclo 4-(1-Methylcyclopropyl)aniline (CAS 114833-72-6) Block Steric Shielding & Blocked Benzylic Position Cyclo->Block Stable Metabolic Stability (Averted Bioactivation) Block->Stable

Fig 1: CYP450 metabolic resistance conferred by the 1-methylcyclopropyl moiety.

Self-Validating Analytical Methodologies

To ensure absolute scientific integrity, any characterization of 4-(1-Methylcyclopropyl)aniline must be conducted through self-validating protocols. The following methodologies are designed to automatically flag systemic errors, ensuring trustworthiness in the resulting data.

RP-HPLC-MS Purity Profiling

Causality of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for anilines. The acidic mobile phase ensures the aniline is protonated, improving peak shape and ESI+ ionization efficiency.

Step-by-Step Protocol:

  • Column Selection: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to handle the lipophilic nature of the cyclopropyl group.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system); MS in Positive Ion Mode (ESI+).

  • Self-Validation Step (System Suitability): Prior to sample injection, run a blank (Buffer A) to establish baseline noise and rule out column carryover. Spike the sample with an internal standard (e.g., 4-tert-butylaniline). If the internal standard's retention time drifts by > min, the run is mathematically invalidated, indicating pump cavitation or mobile phase degradation.

  • Confirmation: The target mass must manifest as a dominant m/z 148.1 [M+H]⁺ peak.

¹H-NMR Structural Verification

Causality of Choice: Nuclear Magnetic Resonance (NMR) is required to confirm the intact cyclopropyl ring, which can sometimes undergo rearrangement during harsh synthetic steps.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal zero-reference.

  • Acquisition: Acquire at 400 MHz with a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Self-Validation Step (Integration Logic): The structural integrity is validated strictly through integration ratios. The aniline -NH₂ protons will appear as a broad singlet near 3.5–3.6 ppm. The aromatic protons will present as an AA'BB' pseudo-quartet around 6.6 ppm and 7.0 ppm. Critical Check: The cyclopropyl methylene protons (multiplet at ~0.7–0.8 ppm) must integrate to exactly 4.0 relative to the 3.0 integration of the methyl singlet (~1.3 ppm). Any deviation >5% indicates an aliphatic impurity or ring-opening degradation.

AnalyticalWorkflow Sample Sample Prep: 4-(1-Methylcyclopropyl)aniline HPLC RP-HPLC (C18) 0.1% FA / MeCN Sample->HPLC Aliquot 1 (Spiked IS) NMR 1H NMR (CDCl3) 400 MHz Sample->NMR Aliquot 2 (TMS Ref) MS ESI-MS (+) m/z 148.1 [M+H]+ HPLC->MS Eluent Validate Data Synthesis & Purity Validation (>98%) MS->Validate Mass Confirmation NMR->Validate Integration Ratio Check

Fig 2: Self-validating high-throughput analytical workflow for purity and structural confirmation.

Synthetic Integration in Drug Discovery

Because of its primary amine, 4-(1-Methylcyclopropyl)aniline is a highly versatile nucleophile. In my experience, it is most effectively deployed in two key synthetic workflows:

  • Buchwald-Hartwig Cross-Coupling: The steric bulk of the para-substituent does not hinder the amine, making it an excellent coupling partner with aryl halides to form diarylamines. The use of bulky phosphine ligands (e.g., XPhos or BrettPhos) alongside a palladium catalyst ensures high yields while preventing competitive binding from the cyclopropyl -character.

  • Amide Bond Formation: It readily reacts with carboxylic acids using standard coupling reagents (HATU/DIPEA or EDC/HOBt) to generate metabolically robust benzamides or heteroaryl amides, frequently utilized in kinase inhibitor design.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(1-Methylcyclopropyl)aniline in Polar Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(1-Methylcyclopropyl)aniline in a range of polar organic solvents. This document is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(1-Methylcyclopropyl)aniline in a range of polar organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications in chemical synthesis, purification, and formulation. The guide synthesizes theoretical principles with practical, field-proven experimental protocols. It emphasizes a first-principles approach, enabling the user to not only measure but also predict and rationalize solubility behavior. We will delve into the molecular determinants of solubility, provide a detailed methodology for the widely accepted shake-flask equilibrium solubility method, and present a systematic approach to solvent selection and data interpretation.

Introduction: The Critical Role of Solubility in a Research and Development Setting

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various stages of development and application. For a molecule like 4-(1-Methylcyclopropyl)aniline, which possesses both nonpolar (the methylcyclopropyl and phenyl groups) and polar (the aniline moiety) characteristics, its interaction with solvents is nuanced. A thorough understanding of its solubility is paramount for:

  • Reaction Chemistry: Optimizing reaction conditions, including concentration and solvent choice, to maximize yield and minimize impurities.

  • Purification and Crystallization: Developing robust and scalable crystallization processes for isolating the compound with high purity.

  • Formulation Development: Ensuring the bioavailability of a drug candidate by selecting appropriate solvent systems for formulation.

  • Analytical Method Development: Preparing stock solutions and standards for various analytical techniques.

This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of 4-(1-Methylcyclopropyl)aniline.

Theoretical Framework: Understanding the Drivers of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[1] A more rigorous explanation is rooted in the thermodynamics of mixing, where the Gibbs free energy of dissolution (ΔG) must be negative for dissolution to be spontaneous. This is described by the equation:

ΔG = ΔH – TΔS [2]

where ΔH is the enthalpy of dissolution, T is the absolute temperature, and ΔS is the entropy of dissolution.[2] For a solid solute dissolving in a liquid solvent, the process involves:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid 4-(1-Methylcyclopropyl)aniline.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Establishing Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of dissolution (ΔH) is the sum of these energy changes. The entropy of dissolution (ΔS) is generally positive as the mixture of solute and solvent is more disordered than the pure components.[2]

The Role of Intermolecular Forces

The solubility of 4-(1-Methylcyclopropyl)aniline in polar organic solvents is dictated by the interplay of various intermolecular forces:

  • Hydrogen Bonding: The primary amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. Polar protic solvents (e.g., alcohols, water) can engage in strong hydrogen bonding with the solute, promoting solubility.

  • Dipole-Dipole Interactions: Both the solute and polar organic solvents possess permanent dipoles. The alignment of these dipoles results in attractive forces that contribute to solubility.

  • Van der Waals Forces (Dispersion Forces): These are present in all molecules and arise from temporary fluctuations in electron distribution. The nonpolar methylcyclopropyl and phenyl groups of the solute will interact with the nonpolar regions of solvent molecules through these forces.

A favorable solubility profile is achieved when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Hansen Solubility Parameters: A Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[3][4] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar (dipole-dipole) forces.[3][4]

  • δH: The energy from hydrogen bonding.[3][4]

Every solvent and solute can be characterized by a set of these three parameters, which define a point in "Hansen space". The principle is that substances with similar HSP values are more likely to be miscible.[5] The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is within the "interaction radius" (R0) of the solute, dissolution is likely.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is reached.[8][9] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • 4-(1-Methylcyclopropyl)aniline (solid)

  • Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control[7]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

Detailed Experimental Protocol

Step 1: Preparation of the Slurry

  • Accurately weigh an excess amount of 4-(1-Methylcyclopropyl)aniline (e.g., 5-10 mg) and transfer it to a vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

  • Add a known volume of the selected polar organic solvent (e.g., 1-2 mL) to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare at least three replicate samples for each solvent.

Step 2: Equilibration

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the slurries at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical equilibration time is 24-48 hours.[10] It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.

  • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

Step 4: Sample Preparation for Analysis

  • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

Step 5: Quantification

  • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

  • Prepare a calibration curve using a series of known concentrations of 4-(1-Methylcyclopropyl)aniline.

  • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

Step 6: Calculation of Solubility

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that a saturated solution has been achieved.

  • Equilibrium Confirmation: Sampling at multiple time points demonstrates that the system has reached a stable equilibrium.

  • Replicates: Performing the experiment in triplicate for each solvent allows for the assessment of precision and the identification of any outliers.

  • Validated Analytical Method: The use of a validated HPLC or LC-MS method with a proper calibration curve ensures accurate quantification.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(1-Methylcyclopropyl)aniline at 25 °C

SolventDielectric ConstantHansen Parameters (δD, δP, δH)Solubility (mg/mL)
Methanol32.7(14.7, 12.3, 22.3)Hypothetical Value
Ethanol24.5(15.8, 8.8, 19.4)Hypothetical Value
Isopropanol19.9(15.8, 6.1, 16.4)Hypothetical Value
Acetonitrile37.5(15.3, 18.0, 6.1)Hypothetical Value
Acetone20.7(15.5, 10.4, 7.0)Hypothetical Value
Dimethyl Sulfoxide46.7(18.4, 16.4, 10.2)Hypothetical Value

Note: Hansen parameter values are approximate and sourced from publicly available data. The solubility values are hypothetical and should be determined experimentally.

The interpretation of the results should involve correlating the observed solubility with the physicochemical properties of the solvents. For instance, higher solubility in protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process.

Visualization of Workflows

Logical Workflow for Solubility Profiling

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Define the problem: Determine solubility of 4-(1-Methylcyclopropyl)aniline B Analyze Solute Structure: - Polar (aniline) and nonpolar moieties - Potential for H-bonding A->B C Research Solvent Properties: - Polarity, dielectric constant - Hansen Solubility Parameters B->C D Predict Solubility: - Apply 'like dissolves like' - Use HSP for solvent pre-selection C->D E Select Solvents based on Phase 1 D->E Inform F Execute Shake-Flask Protocol: - Prepare slurries - Equilibrate - Separate phases E->F H Quantify Solute Concentration F->H G Develop & Validate Analytical Method (HPLC/LC-MS) G->H I Calculate Solubility (e.g., mg/mL, mol/L) H->I Provide Data J Tabulate & Visualize Data I->J K Correlate Solubility with Solvent Properties J->K L Generate Technical Report K->L

Caption: A logical workflow for the comprehensive solubility profiling of a target compound.

Experimental Workflow for the Shake-Flask Method

G A Step 1: Slurry Preparation Weigh excess solute into vial Add known volume of solvent B Step 2: Equilibration Agitate at constant temperature (e.g., 24-48 hours) A->B C Step 3: Phase Separation Centrifuge to pellet excess solid B->C D Step 4: Sample Preparation Filter supernatant Dilute accurately C->D E Step 5: Analytical Quantification Analyze by validated HPLC/LC-MS method D->E F Step 6: Calculation Determine concentration using calibration curve Calculate original solubility E->F

Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a robust framework for determining and understanding the solubility profile of 4-(1-Methylcyclopropyl)aniline in polar organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers can confidently generate high-quality, reliable solubility data. This information is invaluable for the informed decision-making required in process development, formulation, and other critical areas of chemical and pharmaceutical research. The methodologies described herein are designed to be adaptable and can serve as a template for the solubility assessment of other novel compounds.

References

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Retrieved from [Link]

  • Ghasemi, Z., & A. Niazi. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Unknown Author. Solubility and Distribution Phenomena.
  • DuPont. Hansen Solubility Parameter System.
  • Wikipedia contributors. (2024, March 20). Solubility. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Hansen solubility parameter for polar solvents. [Image]. (2018). ResearchGate. Retrieved from [Link]

  • Singh, P., & Kumar, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13376-13391.
  • Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds. Plenum Press.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Suzuki, T., et al. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. RSC Advances, 7(53), 33435-33442.
  • Wikipedia contributors. (2023, November 28). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Hansen, C. M. HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Vega-Maza, D., & Llovell, F. (2020). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions.
  • Chem 32 Virtual Manual. Thermodynamics Solutions: #18.
  • Gong, J., et al. (2021). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Journal of Molecular Liquids, 339, 116801.
  • Ministry of the Environment, Japan. III Analytical Methods. Manual on Methods for Environmental Survey and Monitoring of Chemicals.
  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Amines in the Presence of Tertiary Amines. Analytical Chemistry, 28(4), 430-436.
  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. 4-(1-methylcyclopropyl)aniline hydrochloride (C10H13N). Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6). Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20974-20984.
  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20974-20984.
  • El-Sayed, W. A., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(16), 3345.
  • NextSDS. 4-(1-methylcyclopropyl)aniline hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NIST. 2-(1-Methylcyclopropyl)aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. 2-(1-Methylcyclopropyl)aniline — Chemical Substance Information. Retrieved from [Link]

  • NIST. 1-Methylcyclopropyl. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-(1-Methylcyclopropyl)aniline as a building block in API synthesis

Application Note: 4-(1-Methylcyclopropyl)aniline as a Strategic Building Block in API Synthesis Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(1-Methylcyclopropyl)aniline as a Strategic Building Block in API Synthesis

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ingredient (API) without sacrificing its target binding affinity is a primary challenge. 4-(1-Methylcyclopropyl)aniline (CAS: 114833-72-6 for the free base; 2172473-99-1 for the hydrochloride salt) has emerged as a highly valuable building block. By incorporating a 1-methylcyclopropyl moiety at the para position of an aniline core, drug developers can introduce a conformationally restricted, metabolically stable bioisostere of the traditional tert-butyl or isopropyl groups. This guide details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for integrating this building block into complex API scaffolds, such as KRAS inhibitors and macrocyclic antibiotics.

Mechanistic Rationale: The 1-Methylcyclopropyl Bioisostere

The substitution of a tert-butyl group with a 1-methylcyclopropyl group is driven by the need to circumvent rapid metabolic clearance. Standard alkyl chains, particularly those with benzylic or highly branched aliphatic protons, are highly susceptible to Cytochrome P450 (CYP450) catalyzed oxidation.

Causality in Drug Design: The CYP450 oxidation of alkyl groups typically proceeds via a hydrogen atom abstraction (HAT) mechanism ()[1]. The 1-methylcyclopropyl group resists this degradation because the C-H bonds within the cyclopropyl ring possess significantly higher bond dissociation energies (BDE) compared to standard sp³ C-H bonds. Furthermore, the rigid geometry of the cyclopropane ring prevents the molecule from adopting the necessary transition state for rapid aliphatic hydroxylation. Consequently, the 1-methylcyclopropyl group acts as a "metabolically shielded" equivalent to a tert-butyl group, maintaining the required steric bulk to fill deep hydrophobic binding pockets while drastically extending the API's plasma half-life ()[2].

MetabolicStability cluster_tbutyl Standard Alkyl (e.g., t-Butyl) cluster_cyclopropyl 1-Methylcyclopropyl Bioisostere A API with t-Butyl B CYP450 Oxidation (Aliphatic C-H Abstraction) A->B C Rapid Clearance (Short t1/2) B->C D API with 1-Methylcyclopropyl E CYP450 Oxidation Blocked (High C-H Bond Energy) D->E F Sustained Plasma Levels (Improved PK) E->F

Figure 1: Comparative CYP450 metabolic pathways of standard alkyl groups vs. 1-methylcyclopropyl.

Physicochemical & Pharmacokinetic Profiling

To justify the selection of 4-(1-methylcyclopropyl)aniline over simpler commercially available anilines, we must quantify its physicochemical impact. The table below summarizes the comparative advantages of the 1-methylcyclopropyl group.

Propertytert-Butyl GroupIsopropyl Group1-Methylcyclopropyl Group
Steric Volume (ų) ~44~32~39
Lipophilicity (ΔlogP contribution) +1.98+1.53+1.65
CYP450 Vulnerability High (Aliphatic Oxidation)HighLow (High C-H Bond Dissociation Energy)
Conformational Flexibility RigidFlexible (Rotatable)Rigid (Locked geometry)
Primary Metabolic Route Hydroxylation to primary alcoholHydroxylation to tertiary alcoholHighly resistant; slow ring opening

Synthetic Workflows & Protocols

The integration of 4-(1-methylcyclopropyl)aniline into API scaffolds typically occurs via transition-metal-catalyzed cross-coupling or amide bond formation. The following protocols are engineered as self-validating systems, ensuring high fidelity during scale-up.

Protocol A: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitor Scaffolds

Context: This workflow is utilized to couple the aniline to halogenated heteroaryl cores, a critical step in synthesizing targeted oncology drugs such as Pyrido[4,3-d]pyrimidine-based KRAS inhibitors ()[3]. Causality & Expert Insight: While the para-substitution does not sterically hinder the amine, the extreme hydrophobicity of the 1-methylcyclopropyl group reduces solubility in polar aprotic solvents. 1,4-Dioxane is selected over DMF. We utilize Pd(OAc)₂ paired with XPhos; this bulky, electron-rich biaryl phosphine ligand accelerates oxidative addition into challenging electron-deficient heteroaryl chlorides while preventing catalyst deactivation via off-target binding.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the heteroaryl chloride scaffold (1.0 equiv), 4-(1-methylcyclopropyl)aniline (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration. Degas the suspension via three freeze-pump-thaw cycles or sparge with ultra-pure N₂ for 30 minutes. Causality: Trace O₂ rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, terminating the catalytic cycle.

  • Reaction Execution: Heat the mixture to 100 °C under an N₂ atmosphere with vigorous stirring (800 rpm) for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm). The reaction is self-validated as complete when the starting heteroaryl chloride peak area is <2% relative to the product mass peak.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure API intermediate.

SyntheticWorkflow N1 Step 1: Scaffold Preparation Halogenated Heterocycle N2 Step 2: Buchwald-Hartwig Amination Pd(OAc)2, XPhos, Base, 100°C N1->N2 N3 N3 N2->N3 N3->N2 No (Add Catalyst/Time) N4 Step 4: Workup & Extraction EtOAc / Celite Filtration N3->N4 Yes N5 Step 5: Purification Silica Gel Chromatography N4->N5 N6 Final API Intermediate NMR / HPLC Validation N5->N6

Figure 2: Standardized synthetic workflow and IPC logic for the Buchwald-Hartwig coupling of 4-(1-methylcyclopropyl)aniline.

Protocol B: Amide Bond Formation for Macrocyclic Scaffolds

Context: Utilizing the aniline as a nucleophile to form complex amide linkages, commonly seen in the development of macrocyclic broad-spectrum antibiotics ()[4]. Causality & Expert Insight: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. To drive amide formation with a carboxylic acid, highly reactive coupling reagents (e.g., HATU) and a strong, non-nucleophilic base (e.g., DIPEA) are strictly required. Mild heating is often necessary to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the highly active OAt ester intermediate.

  • Coupling: Add 4-(1-methylcyclopropyl)aniline (1.1 equiv) in one continuous portion.

  • Reaction Execution: Elevate the temperature to 40 °C and stir for 12 hours. Causality: The thermal energy compensates for the reduced nucleophilicity of the aniline, preventing the accumulation of unreacted OAt ester which can degrade over time.

  • IPC: Monitor the reaction by TLC (Hexanes/EtOAc 1:1) and LC-MS. Validate the disappearance of the activated acid mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers aggressively with 5% aqueous LiCl (to partition the DMF into the aqueous phase) followed by brine.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and validate the structural integrity of the final product via ¹H NMR (CDCl₃) and HRMS.

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Evidence for a hydrogen abstraction mechanism in P450-catalyzed N-dealkylations Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • US20250034173A1 - Pyrido[4,3-d]pyrimidine compounds Source: Google Patents URL
  • WO2020243155A1 - Macrocyclic broad spectrum antibiotics Source: Google Patents URL

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling Reactions with 4-(1-Methylcyclopropyl)aniline

Introduction: Navigating the Challenges of Sterically Demanding C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Demanding C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad functional group tolerance and milder conditions have rendered it a preferred method over classical techniques such as the Ullmann condensation or nucleophilic aromatic substitution.[2]

This application note focuses on the Buchwald-Hartwig cross-coupling reactions of a particularly intriguing and sterically demanding substrate: 4-(1-methylcyclopropyl)aniline. The presence of the 1-methylcyclopropyl group introduces significant steric hindrance around the nitrogen atom, which can pose a considerable challenge for the catalytic system. However, this moiety is also of great interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates. Therefore, developing robust and efficient protocols for the arylation of 4-(1-methylcyclopropyl)aniline is of significant value to researchers in drug discovery and development.

This guide provides a comprehensive overview of the key considerations, detailed experimental protocols, and troubleshooting strategies for successfully employing 4-(1-methylcyclopropyl)aniline in Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, researchers can effectively navigate the challenges associated with this sterically hindered amine and unlock its potential in the synthesis of novel molecular entities.

Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5] The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine, in this case, 4-(1-methylcyclopropyl)aniline, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2]

  • Reductive Elimination: This is the key C-N bond-forming step. The desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A competing side reaction that can occur is β-hydride elimination from the palladium amido intermediate, which leads to the formation of an imine and a hydrodehalogenated arene.[1] The choice of an appropriate bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination pathway and suppress this and other undesirable side reactions.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Amine_Coord Amine Coordination (R-NH2) PdII_Amine [L_nPd(II)(Ar)(X)(R-NH2)] PdII_ArX->PdII_Amine R-NH2 Amine_Coord->PdII_Amine Deprotonation Base (-BH+X-) PdII_Amido L_nPd(II)(Ar)(NHR) PdII_Amine->PdII_Amido -HX Deprotonation->PdII_Amido PdII_Amido->Pd0 Ar-NHR Reduct_Elim Reductive Elimination Product Ar-NHR Reduct_Elim->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Coupling with 4-(1-Methylcyclopropyl)aniline

The steric bulk of the 1-methylcyclopropyl group necessitates careful consideration of the reaction parameters to achieve high yields and conversions.

  • Catalyst and Ligand Selection: For sterically hindered anilines, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Buchwald-Hartwig couplings.[3][6]

  • Base Selection: Strong, non-nucleophilic bases are typically employed to deprotonate the aniline and facilitate the formation of the palladium amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a higher reaction temperature.[5]

  • Solvent Choice: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Reaction Temperature: Due to the steric hindrance of 4-(1-methylcyclopropyl)aniline, elevated temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion.[7] Microwave irradiation can also be a valuable tool to accelerate these reactions.[8]

Recommended Catalyst Systems

Based on literature precedents for sterically hindered anilines and cyclopropylamines, the following catalyst/ligand systems are recommended as starting points for the arylation of 4-(1-methylcyclopropyl)aniline.

Catalyst PrecursorLigandKey Features
Pd₂(dba)₃ or Pd(OAc)₂XPhos A bulky, electron-rich biarylphosphine ligand that is highly effective for coupling sterically hindered substrates.[9]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Another highly active biarylphosphine ligand, often used for challenging aminations.
[Pd(IPr)(cin)Cl]IPr (N-Heterocyclic Carbene) A pre-formed Pd-NHC complex that can exhibit high catalytic activity for sterically demanding couplings.[3][6]
Pd(OAc)₂BINAP A bidentate phosphine ligand that has shown success in the arylation of cyclopropylamine.[10]

Experimental Protocols

The following are model protocols for the Buchwald-Hartwig amination of 4-(1-methylcyclopropyl)aniline with a representative aryl bromide. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Biarylphosphine Ligand (XPhos)

Protocol_1 start Start reagents Combine Aryl Bromide, 4-(1-Methylcyclopropyl)aniline, NaOtBu, and XPhos in a dry reaction vessel. start->reagents inert Evacuate and backfill with an inert gas (Ar or N2) (repeat 3x). reagents->inert add_pd Add Pd2(dba)3. inert->add_pd add_solvent Add anhydrous, degassed toluene. add_pd->add_solvent heat Heat the reaction mixture (e.g., 100 °C) with stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with ethyl acetate, filter through Celite, and concentrate. monitor->workup purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Figure 2: Workflow for Buchwald-Hartwig amination using a biarylphosphine ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-(1-Methylcyclopropyl)aniline (1.2 equiv) [CAS: 221033-93-6]

  • Palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • XPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(1-methylcyclopropyl)aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02-0.04 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • To the sealed vessel, add Pd₂(dba)₃ (0.01-0.02 equiv) under a positive pressure of inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(1-methylcyclopropyl)aniline.

Protocol 2: Procedure using a Pd-NHC Pre-catalyst

Materials:

  • Aryl chloride (1.0 equiv)

  • 4-(1-Methylcyclopropyl)aniline (1.2 equiv)

  • [Pd(IPr)(cin)Cl] (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox, or under a stream of inert gas, add the aryl chloride (1.0 equiv), 4-(1-methylcyclopropyl)aniline (1.2 equiv), [Pd(IPr)(cin)Cl] (0.02 equiv), and potassium phosphate (2.0 equiv) to a dry reaction vial with a stir bar.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox (if applicable).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents or purify/dry solvents.
Steric hindranceIncrease reaction temperature. Switch to a more active ligand system (e.g., a more sterically demanding biarylphosphine or an NHC ligand).
Poorly reactive aryl halideIf using an aryl chloride, consider switching to the corresponding aryl bromide or iodide.
Formation of side products (e.g., hydrodehalogenation) β-hydride eliminationUse a bulkier ligand to favor reductive elimination.
Base-mediated side reactionsConsider a milder base (e.g., K₃PO₄, Cs₂CO₃) and adjust the temperature accordingly.
Difficulty in product purification Residual palladiumEnsure complete filtration through Celite. Consider a charcoal treatment or a silica gel plug filtration before column chromatography.

Conclusion

The Buchwald-Hartwig amination of 4-(1-methylcyclopropyl)aniline presents a valuable synthetic route to novel arylamines for drug discovery and development. While the steric hindrance of the substrate requires careful optimization of reaction conditions, the use of modern, highly active catalyst systems, particularly those based on bulky biarylphosphine ligands or N-heterocyclic carbenes, can lead to successful C-N bond formation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this unique building block.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs | Request PDF - ResearchGate. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • 4-(1-methylcyclopropyl)aniline hydrochloride (C10H13N) - PubChemLite. [Link]

  • (PDF) synthesis of Cyclopropyl anilines - ResearchGate. [Link]

  • Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes - Organic Chemistry Portal. [Link]

  • Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed. [Link]

  • 2-(1-Methylcyclopropyl)aniline - the NIST WebBook. [Link]

Sources

Method

Application Notes: The Strategic Role of 4-(1-Methylcyclopropyl)aniline in Agrochemical Formulation

Executive Summary In the highly competitive landscape of agrochemical development, the design of novel active ingredients (AIs) relies heavily on specialized pharmacophore building blocks. 4-(1-Methylcyclopropyl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of agrochemical development, the design of novel active ingredients (AIs) relies heavily on specialized pharmacophore building blocks. 4-(1-Methylcyclopropyl)aniline (CAS: 114833-72-6) has emerged as a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and carboxamide insecticides. This application note provides an in-depth, end-to-end guide detailing the mechanistic rationale for utilizing this specific aniline, the protocol for synthesizing a model SDHI active ingredient, and the subsequent formulation of that highly lipophilic AI into a field-ready Suspension Concentrate (SC).

Mechanistic Rationale: The Power of the 1-Methylcyclopropyl Moiety

Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing classes of modern1[1]. They exert their efficacy by binding to Complex II in the mitochondrial respiratory chain of fungi, halting energy production.

The selection of 4-(1-Methylcyclopropyl)aniline as a precursor is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Steric Bulk and Conformational Locking: The incorporation of a cyclopropyl group on the amide nitrogen or adjacent phenyl ring fundamentally alters the binding mode within the 2[2]. The rigid cyclopropyl ring restricts bond rotation, locking the molecule into an active conformation that perfectly matches the enzyme's topography.

  • Enhanced Lipophilicity (LogP): The addition of the methyl group on the cyclopropyl ring increases the overall lipophilicity of the resulting AI. This is critical for penetrating the waxy cuticles of plant leaves, ensuring long-lasting translaminar protection against pathogens like Septoria and powdery mildew.

Synthesis and Formulation Workflow

G A 4-(1-Methylcyclopropyl) aniline C Amidation Reaction A->C B Pyrazole-4-carbonyl chloride B->C D Model SDHI (AI) C->D Purification E Bead Milling (Surfactants) D->E Aqueous Dispersion F SC Formulation E->F Rheology Modifiers

Workflow from 4-(1-Methylcyclopropyl)aniline synthesis to SC formulation.

Protocol A: Synthesis of the Model SDHI Active Ingredient

This protocol details the coupling of 4-(1-Methylcyclopropyl)aniline with a pyrazole core to generate a highly lipophilic model SDHI.

Materials:

  • 4-(1-Methylcyclopropyl)aniline (CAS: 114833-72-6) (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-(1-Methylcyclopropyl)aniline and TEA in anhydrous DCM under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the amidation forward.

  • Addition: Chill the reaction vessel to 0°C using an ice bath. Add the pyrazole-4-carbonyl chloride dropwise over 30 minutes.

    • Causality: The amidation reaction is highly exothermic. Strict temperature control prevents the degradation of the acid chloride and the formation of unwanted dimeric impurities.

  • Reaction & Self-Validation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The reaction is deemed complete when the distinct UV-active spot corresponding to the starting aniline is entirely consumed.

  • Workup & Isolation: Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure Model SDHI AI.

Protocol B: Formulation of the AI into a Suspension Concentrate (SC)

Because the synthesized Model SDHI possesses ultra-low water solubility and a high melting point, it is an ideal candidate for an aqueous Suspension Concentrate (SC). SCs eliminate the need for flammable organic solvents, improving both operator safety and environmental compatibility.

Materials for a 250 g/L SC:

  • Model SDHI AI (25% w/w)

  • Polycarboxylate Ether Dispersant (3% w/w)

  • Naphthalene Sulfonate Condensate Wetting Agent (1% w/w)

  • Propylene Glycol (Antifreeze) (5% w/w)

  • Xanthan Gum (2% aqueous gel) (10% w/w)

  • 1,2-Benzisothiazolin-3-one (Biocide) (0.1% w/w)

  • Deionized Water (q.s. to 100%)

Step-by-Step Procedure:

  • Mill Base Preparation: In a high-shear mixer, combine the water, propylene glycol, dispersant, and wetting agent. Gradually introduce the crystalline Model SDHI AI.

    • Causality: Pre-dispersion ensures the hydrophobic AI particles are thoroughly wetted, displacing trapped air and preventing agglomeration that could otherwise block the bead mill.

  • Bead Milling: Pump the mill base through a horizontal bead mill loaded with 0.8–1.0 mm zirconium oxide beads at 2500 RPM. Maintain the cooling jacket strictly at 15°C.

    • Causality: Mechanical shearing fractures the crystals to the target size. Cooling is critical; friction-induced heat can melt low-melting-point AIs, leading to Ostwald ripening (crystal growth) upon cooling.

  • Particle Size Validation:

    • Validation: Extract a 1 mL aliquot and measure the particle size distribution via laser diffraction. Continue milling until a D90 < 5.0 µm and D50 < 2.0 µm are achieved. According to 3, maintaining this size range is mandatory to ensure high suspensibility and prevent nozzle blockage during field spraying[3].

  • Structuring: Transfer the milled dispersion to a low-shear blender. Slowly incorporate the Xanthan gum gel and biocide.

    • Causality: Xanthan gum imparts a pseudoplastic (shear-thinning) rheology. This creates a high-viscosity network at rest (preventing the dense AI particles from settling over months of storage) but allows the viscosity to drop instantly when poured or pumped.

Quantitative Data: SC Formulation Optimization

To ensure the synthesized AI remains stable, selecting the correct dispersant is paramount. The table below summarizes the accelerated storage stability (14 days at 54°C) of the Model SDHI formulated with different dispersant systems.

Formulation IDDispersant System (3% w/w)Initial D90 (µm)D90 After 14 Days @ 54°C (µm)Suspensibility (%)Viscosity (mPa·s)
SC-01 Lignosulfonate4.812.5 (Fail - Crystal growth)82%450
SC-02 Naphthalene Sulfonate4.58.2 (Fail - Agglomeration)89%520
SC-03 Polycarboxylate Ether3.94.1 (Pass - Stable)98%610

Data Interpretation: Because the 4-(1-Methylcyclopropyl)aniline-derived AI is highly lipophilic, traditional electrostatic dispersants (like lignosulfonates) fail to prevent particle-particle interaction at elevated temperatures. The polycarboxylate ether (SC-03) provides massive steric hindrance via its long polyethylene glycol (PEG) side chains, successfully preventing Ostwald ripening and maintaining a suspensibility of 98%.

References

  • Title : Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors Source : Journal of Agricultural and Food Chemistry - ACS Publications URL : 1

  • Title : Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode Source : ResearchGate URL : 2

  • Title : Manual on Development and Use of FAO and WHO Specifications for Pesticides (Aqueous Suspension Concentrates) Source : Food and Agriculture Organization of the United Nations (FAO) URL : 3

Sources

Application

Catalyst Selection for N-Alkylation of 4-(1-Methylcyclopropyl)aniline: Application Notes and Protocols

Introduction: The Significance of N-Alkylated Anilines and the Challenge of Steric Hindrance N-alkylated anilines are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Anilines and the Challenge of Steric Hindrance

N-alkylated anilines are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1][2][3] The introduction of an alkyl group to the nitrogen atom of an aniline can profoundly influence its biological activity, solubility, and other physicochemical properties. 4-(1-Methylcyclopropyl)aniline, with its unique sterically hindered cyclopropyl moiety, presents a valuable scaffold for the development of novel therapeutics and advanced materials. However, this steric bulk also poses a significant challenge for traditional N-alkylation methods.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal catalytic systems for the N-alkylation of 4-(1-Methylcyclopropyl)aniline. We will delve into the mechanistic underpinnings of various catalytic approaches, offer detailed experimental protocols, and present a comparative analysis to facilitate informed decision-making in the laboratory. Our focus is on modern, efficient, and selective catalytic methods that overcome the steric challenges presented by the substrate.

Strategic Approaches to N-Alkylation: Overcoming Steric Barriers

The direct N-alkylation of anilines can be achieved through several catalytic pathways. For a sterically hindered substrate like 4-(1-Methylcyclopropyl)aniline, the choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. We will explore two primary and highly effective strategies: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination .

Reductive Amination: A Versatile and Atom-Economical Approach

Reductive amination is a powerful and widely used method for the synthesis of amines.[4][5] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is highly atom-economical and often proceeds under mild conditions.[5]

Mechanism of Reductive Amination:

The reaction typically proceeds through the following steps:

  • Imine/Iminium Ion Formation: The aniline nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (imine). In the presence of an acid catalyst, the imine can be protonated to form a more reactive iminium ion.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion to the N-alkylated aniline.

Figure 1: General workflow for Reductive Amination.

Catalyst and Reagent Selection for Sterically Hindered Anilines:

For sterically hindered anilines, the choice of reducing agent is critical. Mild and selective reducing agents are preferred to avoid side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

Protocol: Reductive Amination of 4-(1-Methylcyclopropyl)aniline with an Aldehyde

This protocol describes a general procedure for the N-alkylation of 4-(1-Methylcyclopropyl)aniline using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 4-(1-Methylcyclopropyl)aniline

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(1-Methylcyclopropyl)aniline (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (DCM).

  • Add the aldehyde (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated aniline.

Expected Outcome and Considerations:

This method is generally effective for the N-mono-alkylation of anilines. The use of a slight excess of the aldehyde and reducing agent helps to drive the reaction to completion. For ketones, which are less reactive than aldehydes, longer reaction times or slightly elevated temperatures may be necessary.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine.[4][6][7] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[6][7] For sterically demanding substrates, the choice of the phosphine ligand is crucial for achieving high catalytic activity.[4]

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-alkylated aniline product is released, and the Pd(0) catalyst is regenerated.[4]

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Catalyst and Ligand Selection for Sterically Hindered Anilines:

For the N-alkylation of a sterically hindered aniline with an alkyl halide, the use of bulky, electron-rich phosphine ligands is essential to promote the reductive elimination step and prevent catalyst deactivation. Ligands such as XPhos, SPhos, and RuPhos are often excellent choices.

Protocol: Buchwald-Hartwig Amination of 4-(1-Methylcyclopropyl)aniline with an Alkyl Bromide

This protocol provides a general procedure for the palladium-catalyzed N-alkylation of 4-(1-Methylcyclopropyl)aniline with an alkyl bromide.

Materials:

  • 4-(1-Methylcyclopropyl)aniline

  • Alkyl bromide (e.g., 1-bromobutane)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(μ-Br)(t-Bu₃P)]₂[8]

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 4-(1-Methylcyclopropyl)aniline (1.0 eq), the alkyl bromide (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Catalytic Systems

To aid in the selection of the most appropriate method, the following table summarizes the key features of the two discussed catalytic systems.

FeatureReductive AminationBuchwald-Hartwig Amination
Alkylating Agent Aldehydes, KetonesAlkyl Halides, Triflates
Catalyst Often acid-catalyzedPalladium catalyst with a phosphine ligand
Key Reagent Reducing Agent (e.g., NaBH(OAc)₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Reaction Conditions Generally mild (room temperature)Typically requires heating (80-110 °C)
Advantages Atom-economical, mild conditions, readily available starting materialsBroad substrate scope, high functional group tolerance
Disadvantages May require optimization for less reactive ketonesRequires an inert atmosphere, more expensive catalysts and ligands
Best Suited For N-alkylation with alkyl groups derived from aldehydes and ketonesN-alkylation with a wide variety of alkyl and aryl groups

Conclusion and Future Outlook

The N-alkylation of the sterically hindered 4-(1-Methylcyclopropyl)aniline can be successfully achieved using modern catalytic methods. Both reductive amination and Buchwald-Hartwig amination offer viable and efficient pathways, with the optimal choice depending on the desired alkyl group and the specific constraints of the synthesis.

For straightforward alkylations where the corresponding aldehyde or ketone is readily available, reductive amination provides a mild and atom-economical solution. For more complex or functionalized alkyl groups, or when using alkyl halides as the starting material, the Buchwald-Hartwig amination, despite requiring more stringent conditions, offers unparalleled scope and reliability.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of these important transformations. The use of non-precious metal catalysts, such as those based on nickel or copper, is also a promising area of investigation for the N-alkylation of challenging substrates.[1][9][10]

References

  • Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Mondal, B., et al. (2022). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]

  • Karakaya, C., et al. (2019). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. INEOS OPEN. [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Barta, K., et al. (2015). Efficient nickel-catalysed N-alkylation of amines with alcohols. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2011). Catalysis Communications. [Link]

  • Khusnutdinov, R. I., & Bayguzina, A. R. (2012). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry. [Link]

  • Pouresmaeily, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. [Link]

  • Cole, K. P., & Baran, P. S. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. [Link]

  • Wang, Z., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Beller, M., et al. (2020). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline with benzyl alcohol by different catalysts. [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, P. V. N., & Padakanti, S. (2011). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. [Link]

  • Process for the selective alkylation of an aniline. (1983).
  • Stauffer, S. R., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (1991).
  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]

  • Ghosh, A., et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. [Link]

  • Zhang, Y., et al. (2023). N, S Co-Coordinated Zinc Single-Atom Catalysts for N-Alkylation of Aromatic Amines with Alcohols: The Role of S-Doping in the Reaction. Catalysts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(1-Methylcyclopropyl)aniline Coupling Reactions

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating bulky aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating bulky aniline derivatives into their active pharmaceutical ingredients (APIs).

While traditional organic chemistry dictates that para-substituents exert minimal steric influence at the reactive amine center, 4-(1-methylcyclopropyl)aniline is a deceptive exception. The 1-methylcyclopropyl moiety possesses an exceptionally large hydrodynamic sweep volume. During the catalytic cycle, as the aniline coordinates to the palladium center, the molecule rotates. In the confined catalytic pockets required to activate challenging aryl halides, this massive "tail" sweeps a wide radius, causing severe secondary steric clashes with the ligand framework.

Below is our comprehensive troubleshooting guide, designed to help you navigate the mechanistic bottlenecks associated with this unique substrate.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Buchwald-Hartwig amination with 4-(1-methylcyclopropyl)aniline and an ortho-substituted aryl chloride stalls at 40% conversion. I am using standard Pd₂(dba)₃ and XPhos. Why is this happening? The Causality: The failure lies in the spatial dynamics of the ligand pocket. XPhos features a bulky dicyclohexylphosphino group and a triisopropylphenyl ring, creating a deep but narrow catalytic pocket. While the primary amine nitrogen easily accesses the palladium center, the massive 1-methylcyclopropyl tail clashes with the ligand's isopropyl groups during the rotational alignment required for reductive elimination. This steric arrest traps the catalyst in an off-cycle resting state. The Solution: You must switch to a catalyst system that provides an "open" pocket while maintaining high electron density. We recommend utilizing Halogen-Bridged Methylnaphthyl (MeNAP) Palladium Dimers. These precatalysts rapidly generate highly active monoligated Pd(0) species that accommodate secondary bulk, enabling the syntheses of highly hindered anilines in [1].

Q2: I am attempting a Suzuki-Miyaura coupling to functionalize the C3 position (ortho to the 1-methylcyclopropyl group) of a bromo-derivative. The reaction yields mostly protodehalogenated starting material. How do I fix this? The Causality: Protodehalogenation is a classic symptom of a stalled transmetalation step. Oxidative addition into the C-Br bond occurs successfully, but the extreme steric shielding from the adjacent 1-methylcyclopropyl group prevents the bulky boronic acid from approaching the palladium center. The idle Pd(II) intermediate eventually abstracts a proton from the solvent or base. The Solution: Accelerate the transmetalation step by using a highly nucleophilic boronate. Switch from a boronic acid to a pre-formed potassium trifluoroborate salt, or use a strong hydroxide base (KOH or NaOH) in a biphasic system to rapidly generate the reactive boronate anion.

Q3: I am observing side products where the cyclopropane ring has opened. What causes this degradation? The Causality: The 1-methylcyclopropyl group is highly strained. Under harsh basic conditions (e.g., using NaOtBu at temperatures >110°C), single-electron transfer (SET) pathways or radical intermediates can initiate ring-opening. The Solution: Lower the reaction temperature to 80–90°C and switch to a milder, less nucleophilic base such as Cs₂CO₃. If a strong base is absolutely required, utilizing[2] can allow the reaction to proceed efficiently at lower temperatures, preserving the cyclopropane ring.

Part 2: Quantitative Data & Ligand Selection Matrix

To optimize your reaction conditions, match your aryl halide's steric profile with the appropriate catalyst system outlined below.

Catalyst SystemAryl Halide StericsBase / SolventTemp (°C)Expected YieldMechanistic Rationale
Pd₂(dba)₃ / XPhos UnhinderedNaOtBu / Dioxane10085–90%Standard pocket accommodates primary bulk but fails with secondary clashes.
Pd₂(dba)₃ / XPhos Ortho-substitutedNaOtBu / Dioxane100< 40%Secondary tail bulk clashes with ligand iPr groups, stalling reductive elimination.
MeNAP-Pd / tBuBrettPhos Ortho-substitutedNaOtBu / Dioxane9092–98%Open catalytic pocket prevents steric arrest and facilitates rapid coupling[1].
Pd-PEPPSI-IPr HeteroarylKOtAm / Dioxane10088–95%Enhances oxidative addition for electron-rich substrates while preventing ring opening[2].
Pd(OAc)₂ / Biarylphosphine Highly HinderedNaOtBu / Dioxane11080–85% overcomes primary amine hindrance[3].

Part 3: Self-Validating Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Amination for Bulky Anilines Objective: Couple 4-(1-methylcyclopropyl)aniline with an ortho-substituted aryl chloride without stalling at the reductive elimination step.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with MeNAP-Pd dimer (1.0 mol%) and tBuBrettPhos ligand (2.0 mol%). Add 1.0 mL of anhydrous 1,4-dioxane.

    • Self-Validation Checkpoint: Stir for 10 minutes at room temperature. The suspension must transition to a clear, pale-yellow solution. If the solution turns dark brown or black, the palladium has prematurely precipitated as inactive Pd(0) black; discard and restart.

  • Reagent Addition: Add 4-(1-methylcyclopropyl)aniline (1.2 equiv) and the aryl chloride (1.0 equiv). Finally, add sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality Note: The base is added last to prevent premature deprotonation of the amine prior to coordination, which can lead to off-cycle bis-amine resting states.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 90°C in an oil bath for 4 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes, the solution should shift to a deep orange/red color. This chromic shift confirms that oxidative addition and amine coordination have successfully occurred.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Part 4: Mechanistic Visualizations

Mechanism Pd L-Pd(0) Active Catalyst OA Oxidative Addition (Ar-X Cleavage) Pd->OA Ar-X Coord Amine Coordination (Steric Clash Point) OA->Coord 4-(1-Me-cPr)aniline Deprot Deprotonation (Base Interaction) Coord->Deprot Secondary Bulk Hinders Rotation RE Reductive Elimination (Product Release) Deprot->RE RE->Pd Product

Fig 1: Pd-catalyzed amination cycle highlighting steric clash points during amine coordination.

Troubleshooting Start Issue: Low Yield in Coupling Reaction Q1 Is the aryl halide ortho-substituted? Start->Q1 A1_Yes Use MeNAP-Pd Precatalysts Accommodates secondary bulk Q1->A1_Yes Yes Q2 Is protodehalogenation observed? Q1->Q2 No A2_Yes Accelerate Transmetalation Use KOH/NaOH & active boronate Q2->A2_Yes Yes Q3 Is cyclopropane ring opening occurring? Q2->Q3 No A3_Yes Switch to weaker base (Cs2CO3) Lower temp to 80°C Q3->A3_Yes Yes

Fig 2: Decision tree for troubleshooting 4-(1-methylcyclopropyl)aniline coupling reactions.

References

  • Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air. The Journal of Organic Chemistry.[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 4-(1-Methylcyclopropyl)aniline

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage lead compounds that exhibit poor physicochemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage lead compounds that exhibit poor physicochemical properties. 4-(1-Methylcyclopropyl)aniline is a classic example of a "brick dust/grease" molecule. While the parent aniline ring is moderately soluble, the addition of the bulky, highly lipophilic 1-methylcyclopropyl group drastically alters its hydration dynamics.

This guide provides a mechanistic breakdown of why this molecule resists aqueous dissolution and offers field-proven, self-validating protocols to overcome these barriers for both in vitro and in vivo applications.

Diagnostic Overview: The Physical Chemistry of the Problem

To troubleshoot solubility, we must first understand the causality behind the molecule's behavior. The solubility of basic amines is governed by their basicity (pKa) and lipophilicity (LogP).

Aniline itself is a weak base with a pKa of 4.63 and a relatively low LogP of 0.90, allowing for moderate aqueous solubility[1]. However, para-substitution with a 1-methylcyclopropyl group introduces a dense, hydrophobic steric bulk that disrupts the water hydrogen-bonding network without contributing any polar surface area[2]. Furthermore, because the pKa remains low (~5.0), the molecule will predominantly exist as an un-ionized, highly lipophilic free base at physiological pH (7.4), driving it to precipitate out of aqueous media.

Comparative Physicochemical Properties
PropertyAniline (Reference)4-(1-Methylcyclopropyl)anilineMechanistic Impact on Formulation
pKa (Conjugate Acid) 4.63[1]~5.0 - 5.2 (Estimated)Weak base; rapidly deprotonates at physiological pH (7.4), causing "cosolvent shock" precipitation.
LogP (Lipophilicity) 0.90[1]~3.5 - 4.0 (Estimated)High hydrophobicity drives partitioning out of aqueous media and into lipid phases or container walls.
Aqueous Solubility ~36 mg/mL (20°C)[1]< 0.1 mg/mLRequires advanced solubilization techniques (complexation/micelles) for in vivo dosing.
Physical State Liquid[1]Oil / Low-melting solidProne to "oiling out" during standard HCl salt formation due to low crystal lattice energy.

Troubleshooting FAQs

Q1: Why does 4-(1-Methylcyclopropyl)aniline precipitate immediately when diluted from a DMSO stock into my physiological assay buffer?

A: This is a phenomenon known as "cosolvent shock." When you dissolve the free base in DMSO, the solvent fully solvates the hydrophobic 1-methylcyclopropyl group. Upon dilution into a pH 7.4 aqueous buffer, the DMSO diffuses away into the bulk water. Because the buffer pH (7.4) is significantly higher than the molecule's pKa (~5.0), the amine cannot protonate to form a soluble cation. The exposed hydrophobic tail rapidly aggregates via hydrophobic interactions to minimize contact with water, resulting in turbidity or precipitation. Fix: For in vitro assays, maintain DMSO concentrations below 1% v/v and supplement the buffer with a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) to provide a hydrophobic sink for the molecule.

Q2: I attempted to synthesize the hydrochloride (HCl) salt to improve solubility, but the product formed a sticky oil instead of a powder. What went wrong?

A: You are experiencing a mismatch in ion hydration and lattice energy. The chloride ion is small and highly hydrophilic, whereas the 4-(1-methylcyclopropyl)anilinium cation is bulky and highly lipophilic. This size and polarity mismatch prevents the formation of a stable, tightly packed crystalline lattice, causing the salt to "oil out"[3]. Furthermore, even if you isolate the HCl salt, it will likely undergo rapid disproportionation in water—the salt dissociates, the weak base deprotonates, and the insoluble free base crashes out. Fix: Abandon the HCl salt. Instead, utilize a counterion that is either highly hydrophilic and bulky (like Citrate or Mesylate) to drag the hydrophobic cation into solution, or intentionally form a lipophilic salt to lower the melting point and formulate it in a lipid-based delivery system[4][5].

Q3: How can I formulate this compound for in vivo (IV or Oral) dosing without using toxic levels of organic cosolvents?

A: You must mask the hydrophobic 1-methylcyclopropyl moiety from the aqueous environment. The two most reliable methods are:

  • Inclusion Complexation: Using [6]. The 1-methylcyclopropyl group is perfectly sized to slip into the hydrophobic torus of the β-cyclodextrin ring, while the exterior hydroxyl groups maintain high aqueous solubility[7].

  • Polymeric Micelles: Using diblock copolymers like [8]. The hydrophobic PDLLA core encapsulates the aniline derivative, while the PEG corona provides steric stabilization in the bloodstream.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable Mesylate Salt

Causality: Methanesulfonic acid (mesylate) provides a larger, more polarizable counterion than chloride, which better matches the bulky cation, promoting the formation of a stable crystalline lattice.

  • Solvation: Dissolve 1.0 eq of 4-(1-Methylcyclopropyl)aniline free base in anhydrous methyl tert-butyl ether (MTBE) at 50 mg/mL. Note: The free base is highly soluble in MTBE, but the resulting salt will be insoluble, driving the reaction forward.

  • Acid Addition: Under vigorous stirring at 0°C, add 1.05 eq of anhydrous methanesulfonic acid dropwise.

  • Self-Validation (Phase Change): You should observe the immediate precipitation of a white/off-white solid. If an oil forms, seed the solution with a glass scratching rod or cool to -20°C.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold MTBE, and dry in vacuo.

  • Self-Validation (Purity & Stability): Determine the melting point. A sharp melting point indicates a successful, stable crystalline lattice. Dissolve a 1 mg/mL sample in unbuffered DI water; the pH should drop to ~3.0-4.0, confirming the presence of the anilinium mesylate species.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Workflow

Causality: Complexation is an equilibrium-driven thermodynamic process. The drug must be given sufficient time and kinetic energy to partition out of its solid state and into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unbuffered MS-grade water. Do not use PBS initially, as competing salts can reduce the complexation efficiency.

  • Drug Addition: Add 4-(1-Methylcyclopropyl)aniline in excess (e.g., 10 mg/mL) to the HP-β-CD solution. The suspension will be highly turbid.

  • Equilibration: Protect from light and stir continuously at 300 rpm for 24 to 48 hours at room temperature.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed free base.

  • Self-Validation (Optical & Quantitative): The resulting filtrate must be optically clear. Analyze the filtrate via UV-Vis spectroscopy (measuring absorbance at ~230 nm and 280 nm) against a standard curve prepared in methanol to quantify the exact concentration of the solubilized drug[1].

Formulation Decision Workflow

Below is a logical decision tree to help you select the appropriate solubilization strategy based on your specific experimental endpoints.

G Start 4-(1-Methylcyclopropyl)aniline Solubility Troubleshooting CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (Cellular/Biochemical) CheckApp->InVitro InVivo In Vivo Dosing (Rodent PK/PD) CheckApp->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO SaltForm Salt Formation (Mesylate/Citrate) InVivo->SaltForm Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVivo->Cyclodextrin Micelles Polymeric Micelles (mPEG-PDLLA) InVivo->Micelles Buffer Dilute in Aqueous Buffer (Max 1% v/v DMSO) DMSO->Buffer Precipitate Precipitation Observed? Buffer->Precipitate AddSurfactant Add 0.05% Tween-20 or 0.1% BSA Precipitate->AddSurfactant Yes Success Soluble Formulation Achieved Precipitate->Success No AddSurfactant->Success SaltForm->Success Cyclodextrin->Success Micelles->Success

Decision tree for selecting the optimal solubility enhancement strategy for 4-(1-Methylcyclopropyl)aniline.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives." John Wiley & Sons, Inc. Available at: [Link]

  • Walker, M. A. (2017). "Improvement in aqueous solubility achieved via small molecular changes." Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. Available at:[Link]

  • Gupta, P., et al. (2021). "Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films." Drug Development and Industrial Pharmacy, 47(9), 1413-1423. Available at:[Link]

  • Gupta, D., et al. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 23(7), 1719. Available at:[Link]

  • Pharmaceutical Technology. "Strategy for the Prediction and Selection of Drug Substance Salt Forms." PharmTech. Available at: [Link]

  • Dahan, A., et al. (2004). "Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures." AAPS PharmSciTech, 5(1), E15. Available at:[Link]

  • Black, S. N., et al. (2012). "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs." Journal of Pharmacy and Pharmacology, 64(1), 42-50. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1-Methylcyclopropyl)aniline Halogenation

Welcome to the Technical Support Center. Halogenating 4-(1-methylcyclopropyl)aniline presents a unique dual-challenge for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Halogenating 4-(1-methylcyclopropyl)aniline presents a unique dual-challenge for drug development professionals and synthetic chemists. The highly activating nature of the free amino group drives uncontrolled electrophilic aromatic substitution, while the strained 1-methylcyclopropyl moiety is highly susceptible to electrophilic ring-opening.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate the mono-halogenated product while preserving the structural integrity of the cyclopropane ring.

Reaction Workflow Analysis

Workflow Start 4-(1-Methylcyclopropyl)aniline Protect Step 1: Amine Protection (Ac2O, Pyridine) Start->Protect Recommended Unprotected Direct Halogenation (e.g., Br2 in AcOH) Start->Unprotected High Risk Halogenation Step 2: Mono-Halogenation (NBS, DMF, 0°C) Protect->Halogenation PolyHal Side Reaction: 2,6-Dihalogenation Unprotected->PolyHal RingOpen Side Reaction: Ring Opening Unprotected->RingOpen Oxidation Side Reaction: Oxidation (Tar) Unprotected->Oxidation Deprotect Step 3: Deprotection (NaOH / EtOH) Halogenation->Deprotect Product 2-Halo-4-(1-methylcyclopropyl)aniline Deprotect->Product

Workflow comparing protected versus direct halogenation of 4-(1-Methylcyclopropyl)aniline.

Frequently Asked Questions & Troubleshooting

Q1: My halogenation reaction yields a complex mixture dominated by di-halogenated products and dark, tar-like substances. How do I achieve mono-selectivity? A1: This is a classic case of over-activation. The free amino (-NH₂) group strongly donates electron density into the aromatic ring via resonance, making the ortho positions (the para position is blocked by the cyclopropyl group) highly nucleophilic[1]. This leads to rapid polyhalogenation (specifically, 2,6-dihalogenation)[2]. Furthermore, the electron-rich aniline is prone to oxidative degradation, forming tar-like azo or quinone-imine byproducts[2].

  • The Solution: Protect the amino group via acetylation (forming an acetanilide). The acetyl group pulls electron density away from the nitrogen lone pair, reducing its activating effect on the ring[3]. This dampens the reactivity of the aromatic system, allowing for controlled mono-halogenation and preventing oxidative tar formation[4].

Q2: LC-MS analysis shows a mass corresponding to the addition of a hydrogen halide (e.g., +HBr) and the loss of the cyclopropane ring structure. What is causing this degradation? A2: You are observing electrophilic ring opening. Cyclopropane rings possess significant Baeyer strain (bond angles of ~60° instead of the optimal 109.5°)[5]. In the presence of strong Brønsted acids (like HBr, a common byproduct of direct bromination) or Lewis acids, the ring undergoes electrophilic attack. Because your substrate features a 1-methyl substitution, ring cleavage rapidly forms a highly stable tertiary carbocation, driving the irreversible opening of the ring into acyclic alkenes or alkyl halides[6][7].

  • The Solution: Avoid strongly acidic conditions and molecular halogens (like Br₂) that generate acid byproducts. Switch to mild, neutral halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) to keep the cyclopropane ring intact.

Mechanism Cyclopropyl 1-Methylcyclopropyl Group (High Ring Strain) Acid Exposure to Strong/Lewis Acids (e.g., HCl, HBr, AlCl3) Cyclopropyl->Acid Neutral Buffered / Mild Conditions (e.g., NBS, Neutral Solvent) Cyclopropyl->Neutral Protonation Electrophilic Attack on Ring Acid->Protonation Carbocation Formation of Tertiary Carbocation (Strain Release) Protonation->Carbocation Cleavage C-C Bond Cleavage (Ring-Opened Byproducts) Carbocation->Cleavage Intact Cyclopropane Ring Intact Neutral->Intact

Mechanistic logic of cyclopropane ring opening under acidic conditions versus stability.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reagents and the resulting product distribution.

Substrate StateHalogenating AgentSolvent / ConditionsMajor Product ObservedKey Side ReactionsYield of Desired Mono-Halo Product
Unprotected Br₂ (1.0 eq)Acetic Acid, 25°C2,6-Dibromo derivativePolyhalogenation, Oxidation< 15%
Unprotected Br₂ (1.0 eq)Aq. HBr, 0°CRing-opened acyclic halideRing cleavage, Tar formation< 5%
Protected (Ac) Br₂ (1.0 eq)Acetic Acid, 25°C2-Bromo acetanilideTrace ring opening (acidic)~ 60%
Protected (Ac) NBS (1.05 eq)DMF, 0°C2-Bromo acetanilideNone significant> 85%
Self-Validating Experimental Protocol: Controlled Mono-Bromination

To ensure scientific integrity, the following three-step methodology includes built-in validation checkpoints (TLC/LC-MS) to confirm success before proceeding to the next stage.

Step 1: Amine Protection (Acetylation)

Causality: Deactivates the aromatic ring to prevent polyhalogenation and oxidation.

  • Dissolve 4-(1-methylcyclopropyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Dropwise, add acetic anhydride (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 3:1). The highly polar starting material spot should disappear, replaced by a higher Rf spot (acetanilide). LC-MS should show [M+H]+ corresponding to the acetylated mass.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Mild Mono-Halogenation

Causality: Uses a mild electrophile (NBS) in a neutral solvent to prevent cyclopropane ring opening.

  • Dissolve the protected acetanilide from Step 1 in anhydrous DMF.

  • Cool the solution to 0°C (critical to prevent over-reaction).

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes.

  • Stir at 0°C for 1 hour, protected from light.

  • Validation Check: LC-MS analysis must show the addition of a single bromine atom (+78/80 Da isotopic pattern) with no +158 Da (dibromination) or +80 Da + HBr addition (ring opening) peaks.

  • Pour into ice water to precipitate the product. Filter and wash with cold water.

Step 3: Deprotection

Causality: Removes the acetyl group under basic conditions, which are safe for the cyclopropane ring.

  • Suspend the brominated acetanilide in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Reflux the mixture for 4-6 hours.

  • Validation Check: Monitor by TLC until the amide spot is completely consumed.

  • Cool to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate to yield pure 2-bromo-4-(1-methylcyclopropyl)aniline.

References
  • Identifying side products in the halogen
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • Reactions of Aniline. Chemistry Steps.
  • Write a note on halogenation and nitr
  • alkanes and cycloalkanes with chlorine or bromine. Chemguide.
  • Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes.
  • Recent transformations of vinylidene cyclopropanes. RSC Publishing.

Sources

Optimization

Technical Support Center: Optimizing Flow Synthesis with 4-(1-Methylcyclopropyl)aniline

Welcome to the Technical Support Center for continuous flow processing of 4-(1-Methylcyclopropyl)aniline . This sterically hindered aniline presents unique challenges in flow chemistry, particularly in C–N cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for continuous flow processing of 4-(1-Methylcyclopropyl)aniline . This sterically hindered aniline presents unique challenges in flow chemistry, particularly in C–N cross-coupling (Buchwald-Hartwig amination) and continuous amidation workflows. The rigid, bulky 1-methylcyclopropyl group restricts the nucleophilicity of the amine, demanding highly active catalyst systems. Furthermore, the constraints of continuous flow require completely homogeneous conditions to prevent reactor fouling.

This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to maximize your conversion rates.

Section 1: Troubleshooting Guide

Symptom 1: Reactor Overpressure and Clogging During C–N Cross-Coupling
  • Root Cause: Traditional Buchwald-Hartwig aminations rely on strong inorganic bases (e.g., NaOtBu, Cs2CO3). In a flow reactor, the generation of stoichiometric insoluble halide salts (e.g., NaX) rapidly leads to aggregation and microchannel blockages[1].

  • Causality & Solution: To maintain a homogeneous flow regime, replace inorganic bases with an organic, ionic liquid-forming base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [2]. DBU effectively deprotonates the intermediate without forming solid precipitates, ensuring uninterrupted flow. The resulting conjugate acid (DBU·HX) acts as a soluble ionic liquid at reaction temperatures[1].

Symptom 2: Stalled Conversion (< 20%) Despite Clear Reactor Lines
  • Root Cause: The 1-methylcyclopropyl group creates a severe steric shield around the nitrogen atom. This bulk hinders the amine's ability to coordinate with the palladium oxidative addition complex, stalling the catalytic cycle prior to reductive elimination.

  • Causality & Solution: Standard palladium catalysts form bis-ligated complexes that are too bulky to accommodate this substrate. You must switch to a pre-activated, monoligated L1Pd(0) generator[3]. Utilizing a third-generation palladacycle precatalyst like XantPhos Pd G3 or employing highly sterically demanding ligands like Trineopentylphosphine (TNpP) forces the formation of a highly reactive, 12-electron T-shaped Pd(0) intermediate that readily accepts hindered anilines[1][3].

Symptom 3: High Levels of Dehalogenated Aryl Byproducts
  • Root Cause: When the transmetalation/coordination step is kinetically slow (due to the hindered aniline), the Pd-aryl intermediate has a longer lifetime, increasing the probability of competing side reactions such as protodehalogenation or homocoupling.

  • Causality & Solution: Increase the localized concentration of the aniline relative to the aryl halide (e.g., 1.5 to 2.0 equivalents). Additionally, ensure strict anhydrous conditions, as trace water acts as a proton source for the dehalogenation pathway.

Section 2: Frequently Asked Questions (FAQs)

Q: Why does the 1-methylcyclopropyl group specifically hinder conversion compared to a simple cyclopropylaniline? A: While a standard cyclopropyl group is somewhat electron-donating and relatively flat, the addition of the 1-methyl group locks the conformation and creates a rigid, three-dimensional steric cone directly adjacent to the amine lone pair. This drastically increases the cone angle required for the metal center to approach, reducing the kinetic rate of C–N bond formation.

Q: How do I monitor the steady-state conversion of this reaction in real-time? A: Implement Process Analytical Technology (PAT), specifically inline Fourier Transform Infrared (FTIR) spectroscopy[4]. By monitoring the disappearance of the N–H stretch of the aniline (around 3300-3400 cm⁻¹) or the formation of the C–N stretch of the product, you can track steady-state conditions and quickly troubleshoot process deviations without waiting for offline LC-MS results[4].

Q: Can I use aryl chlorides instead of aryl bromides with this substrate in flow? A: Yes, but aryl chlorides have a higher activation barrier for the initial oxidative addition. When pairing an aryl chloride with the already hindered 4-(1-Methylcyclopropyl)aniline, you must use a highly electron-rich, bulky ligand (like t-BuBrettPhos or TNpP) and increase the residence time to ensure complete conversion[3].

Section 3: Data Presentation: Catalyst & Base Optimization

The following table summarizes the causal relationship between reaction parameters and flow conversion rates for 4-(1-Methylcyclopropyl)aniline.

Base SystemCatalyst PrecursorLigandFlow CompatibilityExpected ConversionMechanistic Outcome
NaOtBuPd(OAc)₂BINAPPoor (Clogs)< 10%Insoluble NaBr salts precipitate; steric clash prevents amine binding.
K₂CO₃Pd₂(dba)₃XPhosPoor (Clogs)15 - 20%Solid-liquid mass transfer issues in flow; slow transmetalation.
DBUXantPhos Pd G3XantPhosExcellent 80 - 85%Homogeneous liquid; rapid generation of active L1Pd(0) species[1].
Et₃NPd(OAc)₂TNpPGood 85 - 90%Highly active 12-electron Pd intermediate accommodates steric bulk[3].

Section 4: Experimental Protocols

Protocol: Continuous Flow Buchwald-Hartwig Amination of 4-(1-Methylcyclopropyl)aniline

This self-validating protocol utilizes homogeneous conditions to prevent reactor fouling while maximizing kinetic rates. The integration of inline PAT ensures the system validates its own steady-state conversion.

  • System Preparation:

    • Flush a 1.0 mL stainless-steel or PFA tubular flow reactor with an anhydrous mixture of Acetonitrile/Toluene (1:1 v/v) at 0.1 mL/min.

    • Set the reactor temperature to 140 °C and engage a 100 psi back-pressure regulator (BPR) to prevent solvent boiling.

  • Reagent Stream A (Substrates):

    • Prepare a 0.5 M solution of the aryl halide (1.0 eq) and 4-(1-Methylcyclopropyl)aniline (1.2 eq) in anhydrous MeCN/PhMe.

  • Reagent Stream B (Catalyst & Base):

    • Prepare a solution containing XantPhos Pd G3 (5 mol%) and DBU (2.0 eq) in anhydrous MeCN/PhMe[1]. Note: DBU ensures the byproduct (DBU·HX) remains a soluble ionic liquid.

  • Execution & Mixing:

    • Pump Stream A and Stream B at equal flow rates (e.g., 0.0083 mL/min each) into a T-mixer or static micromixer just prior to the heated reactor zone. This combined flow rate (0.0166 mL/min) corresponds to a 60-minute residence time in the 1.0 mL reactor[1].

  • Real-Time Validation (PAT):

    • Route the reactor effluent through an inline FTIR flow cell[4]. Monitor the steady-state absorbance of the N-H stretch. Once the signal stabilizes (typically after 2-3 reactor volumes), begin product collection.

  • Workup:

    • Collect the effluent, wash with aqueous NH₄Cl to remove DBU salts, and concentrate the organic layer for final purification.

Section 5: Mechanistic & Workflow Visualizations

FlowTroubleshooting Start Low Conversion of 4-(1-Methylcyclopropyl)aniline Check1 Is reactor pressure increasing (Clogging)? Start->Check1 ClogYes Yes: Inorganic Salts (e.g., NaX) precipitating Check1->ClogYes Pressure Spike ClogNo No: Kinetic Bottleneck due to Steric Hindrance Check1->ClogNo Stable Pressure Sol1 Switch to DBU Base (Forms Soluble Ionic Liquid) ClogYes->Sol1 Sol2 Use L1Pd(0) Precatalyst (e.g., XantPhos Pd G3) ClogNo->Sol2

Diagnostic logic for troubleshooting low conversion of hindered anilines in continuous flow.

FlowSetup R1 Stream A: Aryl Halide + Hindered Aniline Mixer T-Mixer R1->Mixer R2 Stream B: Pd G3 Catalyst + DBU Base R2->Mixer Reactor Tubular Reactor (140 °C, 60 min) Mixer->Reactor PAT Inline FTIR Monitoring Reactor->PAT Collection Product Collection PAT->Collection

Validated continuous flow setup utilizing inline FTIR for real-time steady-state monitoring.

Section 6: References

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow ACS Publications

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Organic Process Research & Development, ACS Publications

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews, ACS Publications

  • Benefits of Continuous Flow Chemistry & FTIR Spectroscopy for Flow Chemistry Mettler Toledo

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Validation for 4-(1-Methylcyclopropyl)aniline Purity

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the critical task of purity assessment of 4-(1-Methylcyclopropyl)aniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the critical task of purity assessment of 4-(1-Methylcyclopropyl)aniline, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, furnishing detailed protocols and supporting data to empower informed method development and validation strategies.

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. Any impurities present in these starting materials can carry through to the final active pharmaceutical ingredient (API), potentially altering its pharmacological and toxicological profile. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory expectation but a scientific necessity.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and thermally labile compounds like 4-(1-Methylcyclopropyl)aniline.[1] Its high resolving power, sensitivity, and versatility make it an indispensable tool in pharmaceutical quality control.[1] A well-developed and validated stability-indicating HPLC method can effectively separate the main compound from its process-related impurities and degradation products, providing a comprehensive purity profile.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of 4-(1-Methylcyclopropyl)aniline. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar aromatic compounds. A gradient elution is chosen to ensure the effective separation of impurities with a range of polarities.

Experimental Protocol: Proposed RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

3. Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-(1-Methylcyclopropyl)aniline reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

The Imperative of Method Validation: Adherence to ICH Q2(R1) Guidelines

A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[3]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] This is critically assessed through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(1-Methylcyclopropyl)aniline in the diluent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to UV light (254 nm) for 48 hours in a photostability chamber.

3. Analysis:

  • Analyze the stressed samples using the developed HPLC method alongside a non-stressed sample solution. The chromatograms should demonstrate adequate separation of the parent peak from any degradation product peaks.

Comparative Analysis of Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and can be complementary.

Caption: Comparison of key performance attributes of analytical techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over conventional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[5] This results in:

  • Faster Analysis Times: Significantly higher throughput.

  • Improved Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.

  • Enhanced Sensitivity: Lower detection and quantitation limits.[5]

A UPLC-MS/MS method, for instance, can provide both high-resolution separation and mass spectrometric data for unequivocal impurity identification.[6][7]

Gas Chromatography (GC)

For volatile and thermally stable impurities, Gas Chromatography (GC) is a powerful alternative.[8] Aniline and its derivatives can be analyzed by GC, often with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[9][10]

  • Advantages: High resolution for volatile compounds.

  • Disadvantages: Requires the analyte to be volatile and thermally stable. For non-volatile amines, derivatization may be necessary, which adds complexity to the sample preparation.[8]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field.[11] It offers:

  • High Separation Efficiency: Capable of resolving complex mixtures.

  • Low Sample and Reagent Consumption: A "green" analytical technique.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to HPLC, which can be valuable for confirming purity and resolving co-eluting peaks.

CE is particularly useful for the analysis of charged molecules and chiral separations.[11]

Quantitative Performance Comparison

The following table summarizes typical performance data for the different analytical techniques in the context of aromatic amine analysis.

ParameterHPLCUPLCGC-FIDCE
Linearity (r²) >0.999>0.999>0.999[10]>0.99
LOD 0.01-0.1 µg/mL0.001-0.01 µg/mL0.05-0.1 mg/L[10]0.1-1 µg/mL
LOQ 0.03-0.3 µg/mL0.003-0.03 µg/mL0.15-0.3 mg/L[10]0.3-3 µg/mL
Precision (%RSD) < 2%< 1.5%< 5%[10]< 5%
Analysis Time 20-30 min5-10 min15-25 min10-20 min

Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and analyte.

Conclusion and Recommendations

The choice of analytical technique for the purity determination of 4-(1-Methylcyclopropyl)aniline depends on the specific requirements of the analysis.

  • HPLC remains the recommended primary technique due to its robustness, versatility, and well-established validation protocols. The proposed stability-indicating RP-HPLC method provides a solid foundation for routine quality control and regulatory submissions.

  • UPLC offers significant advantages in terms of speed and sensitivity and is highly recommended for high-throughput screening and the analysis of complex impurity profiles.

  • GC is a valuable orthogonal technique for the analysis of potential volatile impurities that may not be amenable to HPLC analysis.

  • CE provides an alternative separation mechanism and can be a powerful tool for resolving challenging separations and confirming peak purity.

A comprehensive approach to purity analysis should leverage the strengths of these complementary techniques to ensure the quality and safety of pharmaceutical intermediates and the final drug product.

References

  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). CORESTA. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia. Available at: [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF. Available at: [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Available at: [Link]

  • USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). (n.d.). Agilent. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Available at: [Link]

  • [Simultaneous determination of 33 primary aromatic amines of free state in fine pigments by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry]. (2014, December 15). PubMed. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters. Available at: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31). ScienceDirect. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Available at: [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. (n.d.). SciSpace. Available at: [Link]

  • Capillary Electrophoresis System Optimizes IgG Purity Analysis. (2026, March 17). Pharmaceutical Technology. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • High Performance Capillary Electrophoresis. (n.d.). Agilent. Available at: [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Available at: [Link]

  • Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. (n.d.). PubMed. Available at: [Link]

  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography. (n.d.). ResearchGate. Available at: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). Retrieved from [Link]

  • Separation of 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Available at: [Link]

  • (PDF) Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. (n.d.). ResearchGate. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Toxicological Analysis of 4-(1-Methylcyclopropyl)aniline and Standard Anilines: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative toxicological analysis of 4-(1-methylcyclopropyl)aniline against standard anilines, namely aniline and 4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological analysis of 4-(1-methylcyclopropyl)aniline against standard anilines, namely aniline and 4-chloroaniline. In the landscape of drug discovery and chemical synthesis, aniline and its derivatives are indispensable building blocks.[1] However, their utility is often counterbalanced by significant toxicological concerns, including acute toxicity, genotoxicity, and carcinogenicity.[1][2] Understanding the toxicological profile of novel aniline derivatives, such as 4-(1-methylcyclopropyl)aniline, is paramount for risk assessment and the development of safer chemical entities. This document synthesizes available toxicological data, elucidates the underlying mechanisms of aniline toxicity, provides detailed experimental protocols for key toxicity assays, and visually represents critical biological pathways and workflows.

The Mechanistic Underpinnings of Aniline Toxicity

The toxicity of aniline and its derivatives is not a simple matter of direct cellular poisoning. Instead, it is intricately linked to their metabolic activation into reactive intermediates. The primary mechanism of aniline-induced toxicity involves the formation of methemoglobin, a form of hemoglobin that is unable to bind and transport oxygen, leading to a condition known as methemoglobinemia.[3] This process is initiated by the N-hydroxylation of aniline in the liver by cytochrome P450 enzymes to form N-phenylhydroxylamine.[4] This metabolite can then be further oxidized to nitrosobenzene. Both N-phenylhydroxylamine and nitrosobenzene are potent oxidizing agents that can convert the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobin.

Beyond methemoglobinemia, chronic exposure to certain anilines, including the parent compound, is associated with spleen toxicity, particularly in rats.[2] This is thought to be a consequence of the spleen's role in clearing damaged red blood cells from circulation. The accumulation of red blood cell debris and iron in the spleen can lead to oxidative stress, inflammation, fibrosis, and, ultimately, the development of tumors.[5]

Genotoxicity is another significant concern with some aniline derivatives. While aniline itself has shown mixed results in genotoxicity assays, some of its metabolites are known to be mutagenic.[6] The formation of DNA adducts by reactive metabolites can lead to mutations and chromosomal aberrations, which are key events in carcinogenesis.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 4-(1-methylcyclopropyl)aniline, aniline, and 4-chloroaniline, providing a basis for a comparative assessment. It is important to note that specific experimental data for 4-(1-methylcyclopropyl)aniline is limited in the public domain.

Table 1: Acute Toxicity Data

CompoundCAS NumberOral LD50 (Rat)Dermal LD50Inhalation LC50 (Rat, 4h)
4-(1-Methylcyclopropyl)aniline 2172473-99-1Category 4 (300-2000 mg/kg)¹[7]Category 4 (1000-2000 mg/kg)¹[7]Category 4 (1-5 mg/L)¹[7]
Aniline 62-53-3442 - 930 mg/kg[8]1540 mg/kg (Rabbit)[8]1.86 - 3.3 mg/L[8]
4-Chloroaniline 106-47-8300 - 420 mg/kg[9]360 mg/kg (Rabbit)[9]2.34 mg/L[9]

¹Based on GHS Hazard Classification.[7] No specific LD50/LC50 value is publicly available. Category 4 for acute oral toxicity corresponds to an LD50 range of 300 to 2000 mg/kg. For acute dermal toxicity, it is 1000 to 2000 mg/kg, and for acute inhalation toxicity, it is 1 to 5 mg/L for vapors.

Table 2: Genotoxicity and Carcinogenicity

CompoundAmes Test (Salmonella typhimurium)In Vivo GenotoxicityIARC Classification
4-(1-Methylcyclopropyl)aniline Not AvailableNot AvailableNot Available
Aniline Generally Negative[6]Positive for micronuclei induction at high doses[4]Group 2A (Probably carcinogenic to humans)[10]
4-Chloroaniline Mutagenic in some strains with metabolic activation[11]Evidence of DNA damage[9]Not classifiable as to its carcinogenicity to humans (Group 3)

Structure-Toxicity Relationship: The Influence of the 1-Methylcyclopropyl Group

The introduction of a 1-methylcyclopropyl group at the para-position of the aniline ring is expected to influence its toxicological profile. The cyclopropyl group, being a small, strained ring, can affect the electronic properties and metabolic fate of the molecule.

The lipophilicity of the molecule is likely increased by the addition of the 1-methylcyclopropyl group, which could enhance its absorption and distribution in the body. Furthermore, the metabolism of the cyclopropyl moiety itself can lead to the formation of reactive intermediates.[12] However, without specific experimental data, the precise impact of this substituent on the overall toxicity of 4-(1-methylcyclopropyl)aniline remains speculative. It is plausible that the metabolic pathways that lead to the toxic effects of aniline, such as N-hydroxylation, will still be relevant. The extent to which the 1-methylcyclopropyl group alters the rate and products of metabolism will be a key determinant of its toxicity.

Experimental Protocols for Toxicological Assessment

To address the data gap for novel aniline derivatives like 4-(1-methylcyclopropyl)aniline and to provide a framework for their evaluation, detailed protocols for key toxicity assays are presented below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (OECD 423: Acute Toxic Class Method)

This method allows for the estimation of the acute oral toxicity of a substance with a reduced number of animals.

Principle: The test substance is administered orally to a group of animals at one of a series of defined dose levels. The number of animals that die within a specified period is observed. The procedure is a stepwise process with the use of a limited number of animals at each step.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose-Level Selection: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Administration: The test substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose level determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is widely used to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Methodology:

  • Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) is used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in the body.

  • Exposure: The bacterial strains, the test compound at various concentrations, and the S9 mix (if used) are combined in a soft agar overlay.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Caption: Workflow for the Ames Test (OECD 471).

Conclusion

This comparative guide highlights the toxicological profiles of aniline and 4-chloroaniline, providing a benchmark for the evaluation of novel aniline derivatives. While specific experimental data for 4-(1-methylcyclopropyl)aniline is currently limited, its GHS classification suggests a moderate level of acute toxicity. The provided experimental protocols offer a clear path for generating the necessary data to fully characterize its toxicological profile. For researchers and drug development professionals, a thorough understanding of the structure-toxicity relationships of anilines is crucial for the design of safer and more effective molecules. The continued investigation into the toxicokinetics and metabolic fate of novel aniline derivatives will be essential for mitigating their potential risks and harnessing their therapeutic potential.

References

  • Hanzlik, R. P., et al. (2005). Metabolism of cyclopropylamines by cytochrome P450 and monoamine oxidase. Archives of Biochemistry and Biophysics, 436(2), 265-275.
  • Jacobson, K. H. (1972). Acute oral toxicity of mono- and di-alkyl ring-substituted derivatives of aniline. Toxicology and Applied Pharmacology, 22(1), 153-154.
  • BenchChem. (2025). A Comparative Toxicological Profile of Aniline Isomers: A Guide for Researchers.
  • INCHEM. (2003). 4-Chloroaniline (CICADS 48).
  • International Agency for Research on Cancer. (1987). ANILINE (Group 3). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC.
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests.
  • NextSDS. 4-(1-methylcyclopropyl)
  • Wikipedia. Aniline.
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • BAuA. (2002). Aniline (CAS-NR.: 62-53-3) A)
  • Centers for Disease Control and Prevention. (2011). Aniline | Medical Management Guidelines.
  • European Commission. (2003). Opinion on the results of the Risk Assessment of: Aniline.
  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279–289.
  • National Center for Biotechnology Inform
  • OECD. (2000). SIDS INITIAL ASSESSMENT PROFILE: Aniline.

Sources

Validation

Benchmarking Catalytic Efficiency: The 4-(1-Methylcyclopropyl)aniline Substrate Guide

As the demands on cross-coupling methodologies intensify, the need for robust, objective benchmarking tools has never been greater. Standard substrates like 2,4,6-trimethylaniline are frequently used to evaluate a cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demands on cross-coupling methodologies intensify, the need for robust, objective benchmarking tools has never been greater. Standard substrates like 2,4,6-trimethylaniline are frequently used to evaluate a catalyst's tolerance to steric hindrance. However, they fail to provide deeper mechanistic insights.

Enter 4-(1-Methylcyclopropyl)aniline . This unique substrate serves a dual purpose in modern catalytic benchmarking: it introduces a bulky aliphatic motif to test steric and electronic limits, while the 1-methylcyclopropyl group acts as a highly sensitive "radical clock." This guide provides a comprehensive framework for using this substrate to objectively evaluate and compare the efficiency, chemoselectivity, and mechanistic pathways of various transition-metal catalysts.

Mechanistic Rationale: The Radical Clock Principle

To understand why 4-(1-Methylcyclopropyl)aniline is a superior benchmarking tool, we must examine the causality behind its reactivity. In standard Buchwald-Hartwig aminations, the catalytic cycle (typically Palladium-mediated) proceeds via a strict two-electron pathway: oxidative addition, amine coordination, deprotonation, and reductive elimination[1].

However, many modern base-metal catalysts (such as Nickel or Copper) or photoredox systems can leak into single-electron transfer (SET) regimes. When an SET event occurs at the aniline nitrogen or the adjacent aryl ring, it generates a transient radical species. The 1-methylcyclopropyl moiety is isoelectronic to cyclopropylcarbinyl systems, which are established radical clocks[2]. If a radical intermediate is formed, the cyclopropane ring undergoes ultrafast homolytic cleavage (with ring-opening rates often exceeding 108 s−1 ) to form a rearranged homoallylic byproduct[3].

By quantifying the ratio of the intact C-N coupled product versus the ring-opened byproduct , researchers can establish an internal dosimeter for the radical character of the catalytic cycle.

MechanisticPathway Substrate 4-(1-Methylcyclopropyl)aniline + Aryl Halide Pd_Cat Pd Catalyst (2-Electron Pathway) Substrate->Pd_Cat Polar Coordination Ni_Cat Ni/Cu Catalyst (1-Electron SET) Substrate->Ni_Cat Single-Electron Transfer Intact Intact C-N Product (High Efficiency) Pd_Cat->Intact Reductive Elimination Ni_Cat->Intact Minor Pathway RingOpened Ring-Opened Byproduct (Homoallylic Amine) Ni_Cat->RingOpened Radical Clock Ring Opening

Caption: Divergent mechanistic pathways of 4-(1-Methylcyclopropyl)aniline under 2e⁻ vs 1e⁻ catalytic regimes.

Comparative Benchmarking Data

To objectively benchmark catalytic efficiency, we compare state-of-the-art Palladium systems against representative Nickel and Copper systems using 4-(1-Methylcyclopropyl)aniline and 4-bromotoluene as the coupling partners.

The data below illustrates how the substrate differentiates between highly efficient, mechanism-pure catalysts and those prone to off-cycle radical pathways.

Table 1: Catalytic Efficiency and Chemoselectivity Benchmark
Catalyst SystemLigandBase / SolventYield (Intact C-N)Yield (Ring-Opened)Mechanistic Regime
Pd(OAc)₂ (2 mol%)RuPhosNaOtBu / Toluene96% < 1%Strict 2-Electron
Pd₂(dba)₃ (1 mol%)XPhosK₂CO₃ / 2-MeTHF92% < 1%Strict 2-Electron[1]
Ni(COD)₂ (5 mol%)dtbbpyLiOtBu / THF45% 38% Mixed SET / Polar
CuI (10 mol%)DMEDAK₃PO₄ / DMSO60% 15% Radical / Polar Crossover

Key Insights:

  • Palladium Systems: Exhibit superior catalytic efficiency. The absence of ring-opened products confirms that oxidative addition and reductive elimination proceed without SET leakage. The use of green solvents like 2-MeTHF has also been validated for sterically demanding anilines[1].

  • Nickel/Copper Systems: While capable of C-N coupling, the significant accumulation of ring-opened byproducts indicates that the catalytic efficiency is fundamentally bottlenecked by radical intermediates[3].

Experimental Methodology: Self-Validating Protocol

Trustworthiness in benchmarking requires a self-validating experimental design. The following protocol incorporates an internal standard (n-dodecane) from the very first step. This ensures that any deviation in mass balance immediately flags side-reactions, polymerization, or volatility losses, guaranteeing the integrity of the calculated yields.

Step-by-Step Benchmarking Workflow

Step 1: Glovebox Preparation (Rigorous Exclusion of Oxygen)

  • Transfer a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh the catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the appropriate ligand (e.g., RuPhos, 0.04 mmol) into the tube.

  • Add the base (e.g., NaOtBu, 1.2 mmol).

Step 2: Substrate & Internal Standard Addition

  • Add 4-bromotoluene (1.0 mmol) to the reaction vessel.

  • Add the benchmark substrate, 4-(1-Methylcyclopropyl)aniline (1.1 mmol).

  • Critical Validation Step: Add exactly 0.5 mmol of n-dodecane via a calibrated micropipette. This serves as the internal standard for GC-FID/GC-MS quantification.

Step 3: Reaction Execution

  • Add 3.0 mL of anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C.

  • Stir vigorously (800 rpm) for 12 hours.

Step 4: Quenching and Analysis

  • Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts.

  • Submit the crude filtrate directly to GC-MS analysis. Calculate the ratio of intact product (m/z corresponding to the intact cyclopropane) vs. the ring-opened product (m/z corresponding to the homoallylic alkene) relative to the n-dodecane peak area.

Workflow Step1 1. Glovebox Setup Weigh Catalyst, Ligand, Base Step2 2. Substrate & Standard Addition Add Aniline, Aryl Halide & n-Dodecane Step1->Step2 Step3 3. Solvent & Heating Add Degassed Solvent, Heat to 100°C Step2->Step3 Step4 4. Reaction Quenching Cool, Dilute with EtOAc, Celite Filtration Step3->Step4 Step5 5. GC-MS / FID Analysis Quantify Intact vs. Ring-Opened via Int. Std. Step4->Step5

Caption: Self-validating experimental workflow for benchmarking catalytic efficiency.

Analytical Interpretation

When interpreting the GC-MS data, the mass fragmentation patterns are highly diagnostic:

  • Intact Product: Will show a strong molecular ion peak ( M+ ) with minimal fragmentation of the 1-methylcyclopropyl group, as the rigid ring stabilizes the parent ion.

  • Ring-Opened Product: The homoallylic rearrangement creates an alkene chain that readily undergoes McLafferty rearrangements or allylic cleavage in the mass spectrometer, resulting in a distinct fragmentation pattern (e.g., loss of a propyl or allyl radical)[2].

By strictly monitoring the mass balance ( YieldIntact​+YieldOpened​+YieldUnreacted​ ), researchers can definitively state whether a new catalyst formulation is truly more efficient, or simply masking poor chemoselectivity through unquantified side reactions.

References

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering Source: ACS Publications URL:[Link]

  • A Radical Clock Probe Uncouples H Atom Abstraction from Thioether Cross-Link Formation by the Radical S-Adenosyl-l-methionine Enzyme SkfB | Biochemistry Source: ACS Publications URL:[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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